

# spectroscopic data (NMR, IR, MS) for 2,4-Dichloro-8-methylquinazoline

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## Compound of Interest

Compound Name: 2,4-Dichloro-8-methylquinazoline

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2,4-Dichloro-8-methylquinazoline**

Prepared by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,4-Dichloro-8-methylquinazoline**, a key intermediate in medicinal chemistry and materials science. Quinazoline derivatives are known for a wide range of biological activities, making their unambiguous structural elucidation paramount for drug discovery and development pipelines.<sup>[1]</sup> This document outlines the expected spectroscopic data from core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for **2,4-Dichloro-8-methylquinazoline** is not readily found in the literature, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive analysis. We will delve into the rationale behind the expected spectral features, offering insights grounded in the molecular structure of the target compound. Furthermore, a detailed experimental protocol for its synthesis is provided to give context to its characterization.

## Molecular Structure and Key Features

**2,4-Dichloro-8-methylquinazoline** possesses a bicyclic heterocyclic core, consisting of a benzene ring fused to a pyrimidine ring. The key structural features that will influence its spectroscopic signature are:

- **Quinazoline Core:** Aromatic system with two nitrogen atoms.
- **Chloro Substituents:** Two electron-withdrawing chlorine atoms at positions 2 and 4.
- **Methyl Substituent:** An electron-donating methyl group at position 8 on the benzene ring.
- **Aromatic Protons:** Three protons on the benzene portion of the ring system.

These features will give rise to a unique set of signals in each spectroscopic analysis, allowing for its unambiguous identification.

Caption: Molecular Structure of **2,4-Dichloro-8-methylquinazoline**.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

#### 2.1.1 <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the positions of the substituents.

Table 1: Predicted <sup>1</sup>H NMR Data for **2,4-Dichloro-8-methylquinazoline**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.9 - 8.2	d	1H	H-5	The proton at position 5 is expected to be the most downfield due to the anisotropic effect of the nearby nitrogen and the electron-withdrawing nature of the quinazoline ring.
~ 7.6 - 7.8	t	1H	H-6	The proton at position 6 will appear as a triplet due to coupling with H-5 and H-7.
~ 7.4 - 7.6	d	1H	H-7	The proton at position 7 will be a doublet, coupled to H-6.
~ 2.5	s	3H	-CH <sub>3</sub>	The methyl group protons will appear as a singlet in the typical range for an aromatic methyl group.

Note: Predicted values are based on general principles and data from similar quinazoline structures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

### 2.1.2 <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **2,4-Dichloro-8-methylquinazoline**

Chemical Shift (δ, ppm)	Assignment	Rationale
~ 165 - 170	C-4	Carbons bonded to both nitrogen and chlorine are significantly deshielded.
~ 160 - 165	C-2	Similar to C-4, this carbon is attached to two nitrogen atoms and a chlorine atom.
~ 150 - 155	C-8a	A quaternary carbon in the aromatic system adjacent to a nitrogen atom.
~ 140 - 145	C-8	The carbon bearing the methyl group.
~ 135 - 140	C-6	Aromatic CH carbon.
~ 125 - 130	C-5	Aromatic CH carbon.
~ 120 - 125	C-7	Aromatic CH carbon.
~ 115 - 120	C-4a	Quaternary carbon at the ring junction.
~ 15 - 20	-CH <sub>3</sub>	Typical chemical shift for a methyl group attached to an aromatic ring.

Note: Predicted values are based on general principles and data from similar quinazoline structures.[\[2\]](#)[\[3\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4-Dichloro-8-methylquinazoline** will be dominated by absorptions from the aromatic ring system and the C-Cl bonds.

Table 3: Predicted IR Absorption Bands for **2,4-Dichloro-8-methylquinazoline**

Wavenumber (cm-1)	Intensity	Assignment
~ 3050 - 3100	Medium	Aromatic C-H stretch
~ 2920 - 2980	Weak	-CH <sub>3</sub> C-H stretch
~ 1610, 1570, 1480	Strong	C=C and C=N stretching vibrations of the quinazoline ring
~ 1000 - 1200	Strong	C-Cl stretch
~ 750 - 850	Strong	Out-of-plane C-H bending (aromatic)

Note: Predicted values are based on typical IR frequencies for aromatic and chlorinated compounds and data for related quinazolines.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,4-Dichloro-8-methylquinazoline**, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for **2,4-Dichloro-8-methylquinazoline**

m/z	Relative Intensity	Assignment
212/214/216	M+, [M+2]+, [M+4]+	Molecular ion peak with isotopic pattern for two chlorine atoms.
177/179	[M-Cl]+	
142	[M-2Cl]+	

Note: Predicted values are based on the molecular formula and expected fragmentation pathways.[\[9\]](#)

## Experimental Protocols

The synthesis of **2,4-Dichloro-8-methylquinazoline** can be achieved from the corresponding 8-methylquinazoline-2,4(1H,3H)-dione. The following is a representative procedure based on established methods for the synthesis of 2,4-dichloroquinazolines.[\[10\]](#)[\[11\]](#)

### 3.1 Synthesis of **2,4-Dichloro-8-methylquinazoline**

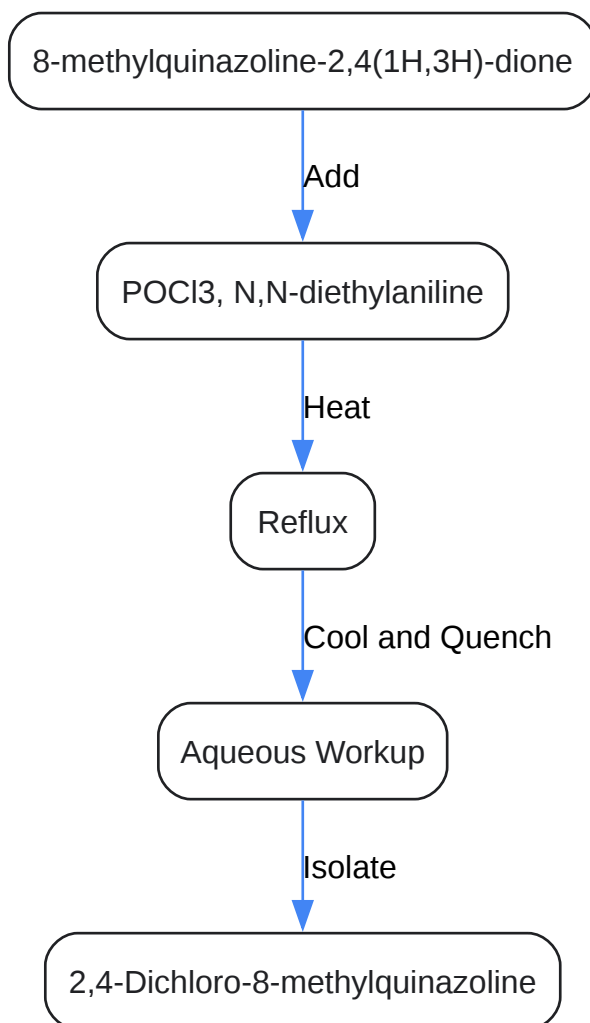


Figure 2: Synthetic Workflow for 2,4-Dichloro-8-methylquinazoline

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Caption: Synthetic Workflow for **2,4-Dichloro-8-methylquinazoline**.

Materials:

- 8-methylquinazoline-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl<sub>3</sub>)

- N,N-diethylaniline
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinazoline-2,4(1H,3H)-dione.
- Carefully add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) to the flask.
- Add a catalytic amount of N,N-diethylaniline.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
- Extract the aqueous mixture with dichloromethane (3 x volumes).
- Combine the organic layers and wash with saturated aqueous  $\text{NaHCO}_3$  solution, followed by brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure **2,4-Dichloro-8-methylquinazoline**.

## Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **2,4-Dichloro-8-methylquinazoline**. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important chemical intermediate. The provided synthetic protocol offers a reliable method for its preparation in the laboratory. This foundational knowledge is crucial for the advancement of research and development in fields that utilize quinazoline-based compounds.

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